Chrysosplenol D
Overview
Description
Synthesis Analysis
Chrysosplenol D is primarily isolated from natural sources through extraction processes. Synthetic approaches to chrysosplenol D have not been extensively detailed in the literature, focusing more on its isolation and the study of its biological activities.
Molecular Structure Analysis
The molecular structure of Chrysosplenol D is characterized by its flavonol backbone, which is common to many natural flavonoids. This structure is crucial for its interaction with various biological targets and its optical properties. The molecule exhibits fluorescence when excited at specific wavelengths, making it useful in optical sensing applications (Saleh et al., 2020).
Chemical Reactions and Properties
Chrysosplenol D has been shown to interact with metal ions, particularly Cu(II), forming complexes that result in the quenching of its fluorescence. This interaction underscores its potential as an optical sensor for metal ions in environmental and biological samples. The chemical reactivity of Chrysosplenol D with Cu(II) ions provides a basis for developing sensitive detection methods for trace metal ions (Saleh et al., 2020).
Scientific Research Applications
Anti-Inflammatory Properties
Chrysosplenol D, a flavonoid present in Artemisia annua L., exhibits significant anti-inflammatory effects. In studies involving mice, it inhibited inflammation induced by various agents. It was observed to reduce edema, suppress the release of pro-inflammatory cytokines, and inhibit cell migration in vitro. These properties suggest potential for Chrysosplenol D in treating inflammatory conditions (Li et al., 2015).
Anticancer Effects
Chrysosplenol D demonstrates anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It reduced cell viability, induced cell cycle arrest, and promoted apoptosis and autophagy in OSCC cells. The compound's effect is linked to the activation of heme oxygenase-1 (HO-1) and the suppression of the MAPK pathway, highlighting its potential as an anticancer agent (Hsieh et al., 2021).
Acute Lung Injury Protection
In a study on mice, Chrysosplenol D was found to protect against acute lung injury induced by LPS. It reduced oxidative stress, inflammation, and apoptosis through modulation of the TLR4-MAPKs/NF-κB signaling pathways. This suggests a role for Chrysosplenol D in treatments for lung injuries (Zhang et al., 2021).
Optical Sensor for Cu(II) Ions
Chrysosplenol D serves as an ultrasensitive optical sensor for the detection of Cu(II) ions. Its fluorescence properties change upon binding to Cu(II), providing a useful tool for environmental and biological monitoring of copper ions (Saleh et al., 2020).
Cardiac Myocyte Contraction
Chrysosplenol D is shown to increase contraction in rat ventricular myocytes. Its positive inotropic effect, independent of β-adrenergic receptor stimulation, suggests its potential in developing treatments for heart conditions (Son et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWLLSQTJBXAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933694 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
chrysoplenol D | |
CAS RN |
14965-20-9 | |
Record name | Chrysoplenol D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOPLENOL D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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